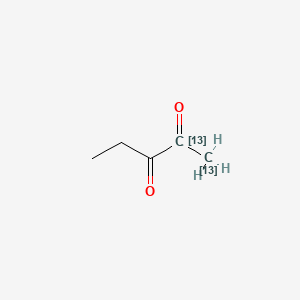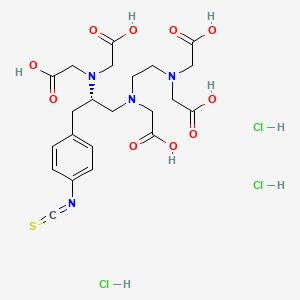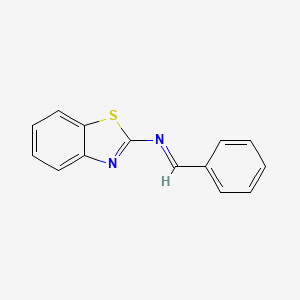![molecular formula C14H10FN7O B15136992 4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)
4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CVN293 is a selective and brain-permeable inhibitor of the potassium ion channel KCNK13. This compound has shown potential in modulating neuroinflammation by inhibiting the NLRP3 inflammasome-mediated production of the proinflammatory cytokine interleukin-1 beta in microglia .
准备方法
The synthesis of CVN293 involves a series of chemical reactions designed to produce a compound with high selectivity and permeability to the brain. Industrial production methods focus on optimizing yield and purity while ensuring the compound’s stability and bioavailability .
化学反应分析
CVN293 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
CVN293 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study potassium ion channels and their role in cellular processes.
Biology: Investigated for its effects on microglial cells and neuroinflammation.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, amyotrophic lateral sclerosis, and frontotemporal dementia
Industry: Utilized in the development of new drugs targeting potassium ion channels and neuroinflammatory pathways
作用机制
CVN293 exerts its effects by selectively inhibiting the potassium ion channel KCNK13. This inhibition reduces potassium efflux, which in turn modulates the activity of the NLRP3 inflammasome. By blocking this pathway, CVN293 decreases the production of the proinflammatory cytokine interleukin-1 beta in microglia, thereby reducing neuroinflammation .
相似化合物的比较
CVN293 is unique in its high selectivity and brain permeability compared to other potassium ion channel inhibitors. Similar compounds include:
Bexotegrast: A dual-selective integrin inhibitor with applications in idiopathic pulmonary fibrosis.
Fenebrutinib: A non-covalent BTK inhibitor used in the treatment of multiple sclerosis.
Ritlecitinib: A selective inhibitor of JAK3 and TEC family kinases, used for treating alopecia areata.
These compounds, while targeting different pathways, share the common goal of modulating specific cellular processes to treat various diseases.
属性
分子式 |
C14H10FN7O |
|---|---|
分子量 |
311.27 g/mol |
IUPAC 名称 |
4-[7-fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C14H10FN7O/c15-9-4-1-5-10-12(9)22(7-8-3-2-6-17-19-8)14(18-10)11-13(16)21-23-20-11/h1-6H,7H2,(H2,16,21) |
InChI 键 |
ONRXHVJHFORDDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)F)N(C(=N2)C3=NON=C3N)CC4=NN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)



![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)








![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
